![molecular formula C8H5NO5S B12546767 2-[(Oxomethylidene)sulfamoyl]benzoic acid CAS No. 849026-25-1](/img/structure/B12546767.png)
2-[(Oxomethylidene)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Oxomethylidene)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C8H5NO5S It is known for its unique structure, which includes a benzoic acid moiety linked to a sulfamoyl group through an oxomethylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxomethylidene)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfamoyl group. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. The reaction parameters are carefully monitored to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxomethylidene)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxomethylidene group to a hydroxymethyl group.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfamoyl group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Oxomethylidene)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Oxomethylidene)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The oxomethylidene bridge provides structural rigidity, enhancing the compound’s binding affinity to its targets. Pathways involved include inhibition of key metabolic enzymes and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Similar structure but lacks the oxomethylidene bridge.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
2-[(Oxomethylidene)sulfamoyl]benzoic acid is unique due to the presence of the oxomethylidene bridge, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
2-isocyanatosulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5S/c10-5-9-15(13,14)7-4-2-1-3-6(7)8(11)12/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERQVLBSQBDILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608682 |
Source


|
| Record name | 2-[(Oxomethylidene)sulfamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60608682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849026-25-1 |
Source


|
| Record name | 2-[(Oxomethylidene)sulfamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60608682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
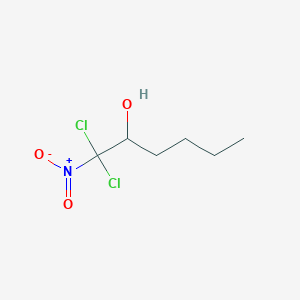

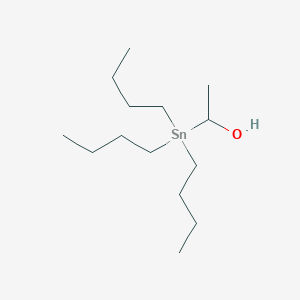
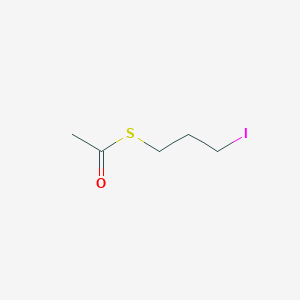
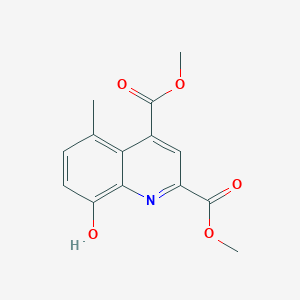
![Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane](/img/structure/B12546737.png)
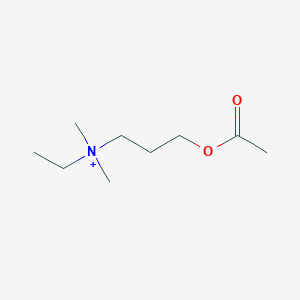
![4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol](/img/structure/B12546752.png)
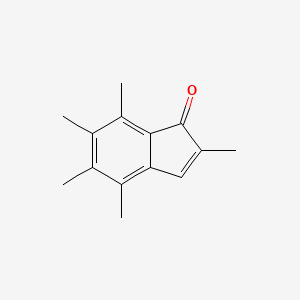
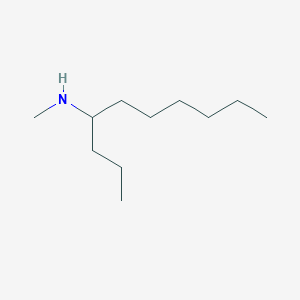

![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)
![5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B12546780.png)
![2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial](/img/structure/B12546785.png)
